N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro and methyl substituents on the phenyl rings enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate substituted anilines with pyrazolopyrimidine intermediates. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, alkoxides; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
N4-(4-CHLOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
- N4-(4-BROMOPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N4-(4-FLUOROPHENYL)-1-METHYL-N6-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
These compounds share a similar core structure but differ in the substituents on the phenyl rings The presence of different halogens (chlorine, bromine, fluorine) can significantly affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C19H17ClN6 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-12-5-3-4-6-16(12)23-19-24-17(15-11-21-26(2)18(15)25-19)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
DYIYLVUNFSSVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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